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molecular formula C10H7BrFN B8642974 2-(Bromomethyl)-7-fluoroquinoline

2-(Bromomethyl)-7-fluoroquinoline

Cat. No. B8642974
M. Wt: 240.07 g/mol
InChI Key: YHUBQGZOSVRSJN-UHFFFAOYSA-N
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Patent
US05508408

Procedure details

3-(7-fluoro-2-quinolinylmethoxy)aniline: 1.99 g of sodium carbonate are added to a solution of 1.36 g of 3-aminophenol in 150 ml of acetone and the batch is stirred for 15 min. at 20°. 3.0 g of 2-bromomethyl-7-fluoroquinoline, 4.07 g of caesium carbonate and 0.1 g of potassium iodide are added to the mixture which is boiled under reflux for 3 hours. The reaction mixture is filtered, the precipitate is washed with acetone and the filtrate is concentrated by evaporation. The residue is taken up in methylene chloride, washed with water, dried over sodium sulfate and concentrated by evaporation. The resulting orange oil is chromatographed on 200 g of silica gel using hexane/ethyl acetate 3:1. The title compound is obtained in the form of a yellow solid of m.p. 88°-89°.
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][O:13][C:14]3[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=3)[NH2:17])=[N:9]2)=[CH:4][CH:3]=1.[C:21](=[O:24])([O-])[O-:22].[Na+].[Na+].N[C:28]1C=[C:30]([OH:34])[CH:31]=[CH:32][CH:33]=1.Br[CH2:36][C:37]1C=CC2C(=CC(F)=CC=2)N=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CC(C)=O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][O:13][C:14]3[CH:15]=[C:16]([NH:17][C:30](=[O:34])[CH2:31][C:32]([CH2:33][CH3:28])([CH2:36][CH3:37])[C:21]([OH:22])=[O:24])[CH:18]=[CH:19][CH:20]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:1.2.3,6.7.8,9.10|

Inputs

Step One
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(N)C=CC1
Name
Quantity
1.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.36 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrCC1=NC2=CC(=CC=C2C=C1)F
Name
caesium carbonate
Quantity
4.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.1 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the batch is stirred for 15 min. at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the precipitate is washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting orange oil is chromatographed on 200 g of silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(C=CC1)NC(CC(C(=O)O)(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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